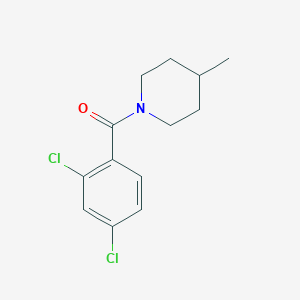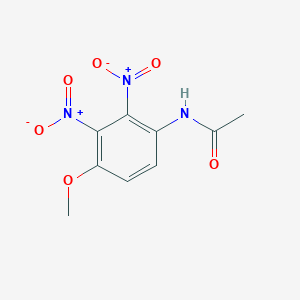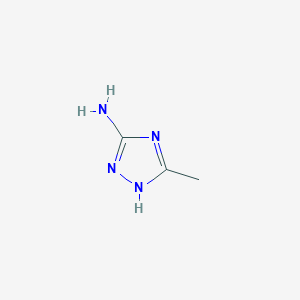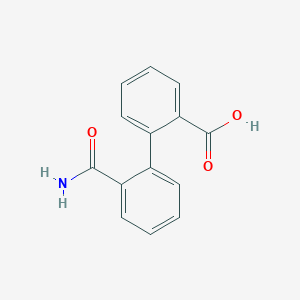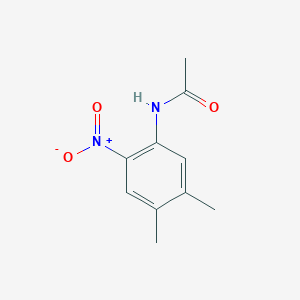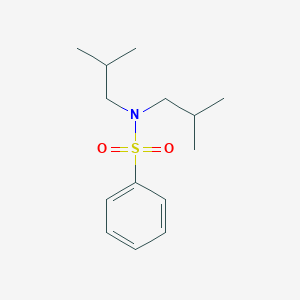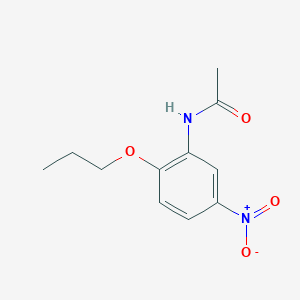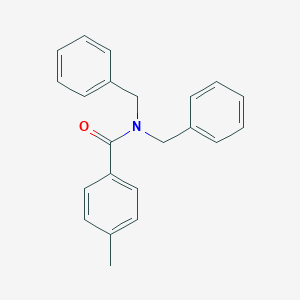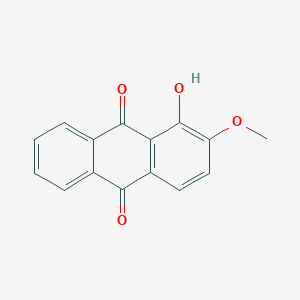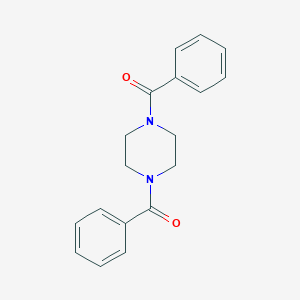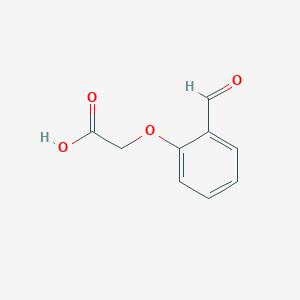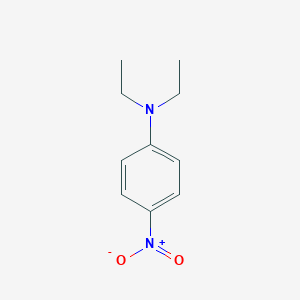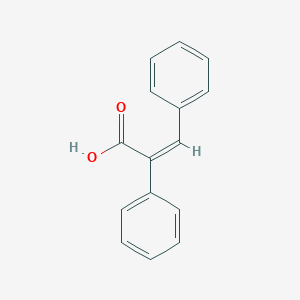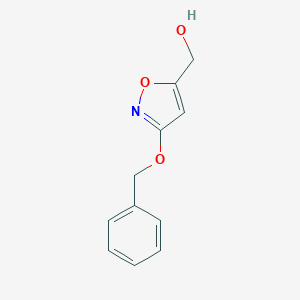![molecular formula C12H19NO2 B181235 1-Propanol, 2-[[(4-methoxyphenyl)methyl]amino]-2-methyl- CAS No. 25452-29-3](/img/structure/B181235.png)
1-Propanol, 2-[[(4-methoxyphenyl)methyl]amino]-2-methyl-
Vue d'ensemble
Description
1-Propanol, 2-[[(4-methoxyphenyl)methyl]amino]-2-methyl- is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
1-Propanol, 2-[[(4-methoxyphenyl)methyl]amino]-2-methyl- has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and chemical biology. In medicinal chemistry, it has been investigated as a potential drug candidate for various diseases such as cancer and Alzheimer's disease. In materials science, it has been used as a building block for the synthesis of novel materials with unique properties. In chemical biology, it has been studied for its potential as a tool for studying protein-protein interactions.
Mécanisme D'action
The mechanism of action of 1-Propanol, 2-[[(4-methoxyphenyl)methyl]amino]-2-methyl- is not fully understood. However, it has been proposed to act as a small molecule inhibitor of protein-protein interactions. It may also interact with various enzymes and receptors in the body, leading to its potential therapeutic effects.
Effets Biochimiques Et Physiologiques
1-Propanol, 2-[[(4-methoxyphenyl)methyl]amino]-2-methyl- has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and reduce inflammation. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-Propanol, 2-[[(4-methoxyphenyl)methyl]amino]-2-methyl- is its potential as a tool for studying protein-protein interactions. Its small size and ability to interact with specific proteins make it a valuable tool for studying complex biological processes. However, one limitation is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-Propanol, 2-[[(4-methoxyphenyl)methyl]amino]-2-methyl-. One direction is to further investigate its potential as a therapeutic agent for various diseases. Another direction is to explore its potential as a tool for studying protein-protein interactions in more detail. Additionally, research can be conducted to optimize the synthesis method and develop new derivatives with improved properties.
Conclusion:
In conclusion, 1-Propanol, 2-[[(4-methoxyphenyl)methyl]amino]-2-methyl- is a chemical compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and optimize its use in various applications.
Propriétés
Numéro CAS |
25452-29-3 |
|---|---|
Nom du produit |
1-Propanol, 2-[[(4-methoxyphenyl)methyl]amino]-2-methyl- |
Formule moléculaire |
C12H19NO2 |
Poids moléculaire |
209.28 g/mol |
Nom IUPAC |
2-[(4-methoxyphenyl)methylamino]-2-methylpropan-1-ol |
InChI |
InChI=1S/C12H19NO2/c1-12(2,9-14)13-8-10-4-6-11(15-3)7-5-10/h4-7,13-14H,8-9H2,1-3H3 |
Clé InChI |
OGOJQUAOZLKENI-UHFFFAOYSA-N |
SMILES |
CC(C)(CO)NCC1=CC=C(C=C1)OC |
SMILES canonique |
CC(C)(CO)NCC1=CC=C(C=C1)OC |
Autres numéros CAS |
25452-29-3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

